molecular formula C18H21FN2O3S B273469 1-Benzyl-4-(4-fluoro-2-methoxy-benzenesulfonyl)-piperazine

1-Benzyl-4-(4-fluoro-2-methoxy-benzenesulfonyl)-piperazine

Cat. No. B273469
M. Wt: 364.4 g/mol
InChI Key: DISPKCBFGPCRGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(4-fluoro-2-methoxy-benzenesulfonyl)-piperazine, commonly known as BFMP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a piperazine derivative that has shown potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Scientific Research Applications

BFMP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. BFMP has also been investigated for its neuroprotective effects, with promising results in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, BFMP has been studied for its anti-inflammatory and anti-oxidant properties, which may have implications for the treatment of various inflammatory diseases.

Mechanism of Action

The exact mechanism of action of BFMP is not fully understood, but it is believed to act through multiple pathways. BFMP has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and survival, including AKT, mTOR, and STAT3. It also appears to modulate the expression of genes involved in inflammation and oxidative stress. Further research is needed to fully elucidate the mechanism of action of BFMP.
Biochemical and Physiological Effects:
BFMP has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation and oxidative stress. BFMP has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases. Additionally, BFMP appears to have a favorable safety profile, with no significant toxicity observed in animal studies.

Advantages and Limitations for Lab Experiments

BFMP has several advantages as a research tool. It is relatively easy to synthesize and purify, and has shown promising results in various preclinical studies. However, there are also some limitations to its use in lab experiments. BFMP has low solubility in aqueous solutions, which may limit its use in certain assays. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of BFMP.

Future Directions

There are several promising directions for future research on BFMP. One area of focus is the development of more potent and selective derivatives of BFMP for use as therapeutic agents. Additionally, further studies are needed to fully elucidate the mechanism of action of BFMP and its interactions with other proteins and enzymes. Finally, clinical trials are needed to evaluate the safety and efficacy of BFMP in humans.
In conclusion, BFMP is a promising compound with potential therapeutic applications in cancer and neurological disorders. Its synthesis method has been optimized for high yields and purity, and it has shown favorable safety and efficacy profiles in preclinical studies. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.

Synthesis Methods

BFMP can be synthesized through a multi-step process that involves the reaction of 4-fluoro-2-methoxybenzenesulfonyl chloride with piperazine in the presence of a base. The resulting intermediate is then reacted with benzyl chloride to yield BFMP. The synthesis of BFMP has been optimized to achieve high yields and purity, making it a viable candidate for further research.

properties

Molecular Formula

C18H21FN2O3S

Molecular Weight

364.4 g/mol

IUPAC Name

1-benzyl-4-(4-fluoro-2-methoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C18H21FN2O3S/c1-24-17-13-16(19)7-8-18(17)25(22,23)21-11-9-20(10-12-21)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3

InChI Key

DISPKCBFGPCRGF-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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